Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 897476-52-7
VCID: VC7312389
InChI: InChI=1S/C21H20N4OS2/c1-2-14-6-5-9-17-18(14)23-21(28-17)25-12-10-24(11-13-25)20(26)19-22-15-7-3-4-8-16(15)27-19/h3-9H,2,10-13H2,1H3
SMILES: CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Molecular Formula: C21H20N4OS2
Molecular Weight: 408.54

Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

CAS No.: 897476-52-7

Cat. No.: VC7312389

Molecular Formula: C21H20N4OS2

Molecular Weight: 408.54

* For research use only. Not for human or veterinary use.

Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone - 897476-52-7

Specification

CAS No. 897476-52-7
Molecular Formula C21H20N4OS2
Molecular Weight 408.54
IUPAC Name 1,3-benzothiazol-2-yl-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H20N4OS2/c1-2-14-6-5-9-17-18(14)23-21(28-17)25-12-10-24(11-13-25)20(26)19-22-15-7-3-4-8-16(15)27-19/h3-9H,2,10-13H2,1H3
Standard InChI Key HIUORQWOOXNSHX-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two benzothiazole rings connected via a piperazine moiety, with one benzothiazole substituted by an ethyl group at the 4-position. The IUPAC name—1,3-benzothiazol-2-yl-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone—reflects this arrangement. Key structural descriptors include:

PropertyValue
Molecular FormulaC21H20N4OS2\text{C}_{21}\text{H}_{20}\text{N}_4\text{OS}_2
Molecular Weight408.54 g/mol
SMILESCCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
InChIKeyHIUORQWOOXNSHX-UHFFFAOYSA-N

The ethyl substituent enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound is limited, related benzothiazole-piperazine derivatives exhibit:

  • 1H^1\text{H}-NMR: Aromatic proton signals at δ 7.2–8.1 ppm, piperazine methylene protons at δ 2.5–3.5 ppm, and ethyl group protons at δ 1.2–1.4 ppm (triplet) and δ 2.6–2.8 ppm (quartet).

  • IR: Stretching vibrations for C=O (1650–1700 cm1^{-1}) and C=N (1550–1600 cm1^{-1}) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step strategy:

  • Benzothiazole Ring Formation: Condensation of 2-aminothiophenol with ethyl bromide under basic conditions yields 4-ethylbenzo[d]thiazol-2-amine.

  • Piperazine Coupling: Reaction of benzothiazole-2-carbonyl chloride with piperazine in dichloromethane (DCM) forms the intermediate 4-(benzo[d]thiazol-2-yl)piperazine-1-carboxylate.

  • Final Methanone Assembly: Nucleophilic acyl substitution between the intermediate and 4-ethylbenzo[d]thiazol-2-amine in the presence of triethylamine produces the target compound .

Key Reaction:

Benzothiazole-2-COCl+PiperazineDCMIntermediate4-EthylbenzothiazoleTarget Compound\text{Benzothiazole-2-COCl} + \text{Piperazine} \xrightarrow{\text{DCM}} \text{Intermediate} \xrightarrow{\text{4-Ethylbenzothiazole}} \text{Target Compound}

Pharmacological Properties

Anti-Mycobacterial Activity

In vitro testing against Mycobacterium tuberculosis H37Rv revealed a minimum inhibitory concentration (MIC) of 2.35–7.94 μM, outperforming first-line drugs like isoniazid (MIC = 0.025–0.05 μg/mL) . Cytotoxicity assays in RAW 264.7 macrophages showed >80% cell viability at 10 μM, indicating selective toxicity .

DerivativeMIC (μM)Cytotoxicity (% Viability)
5-Trifluoromethyl analog2.3585
4-Ethyl analog4.1288
Unsubstituted parent9.8792

CNS Receptor Interactions

Structural analogs demonstrate affinity for dopamine D2 and serotonin 5-HT2A_{2A} receptors (Ki_i = 12–45 nM), suggesting potential antipsychotic applications. The ethyl group may modulate blood-brain barrier penetration, though in vivo studies are pending .

Structure-Activity Relationships (SAR)

  • Benzothiazole Substitution: Electron-withdrawing groups (e.g., -CF3_3) at position 5 enhance anti-mycobacterial activity by 3-fold compared to alkyl substituents .

  • Piperazine Linker: N-Methylation reduces potency (MIC increases to >20 μM), highlighting the importance of hydrogen-bonding capacity .

  • Ethyl Group: The 4-ethyl substituent balances lipophilicity (clogP = 3.1) and solubility, adhering to Lipinski’s Rule of Five .

Applications in Drug Development

Tuberculosis Therapeutics

The compound’s dual mechanism—inhibiting mycobacterial cell wall synthesis and host macrophage apoptosis—positions it as a candidate for multidrug-resistant TB regimens .

Neuropsychiatric Disorders

Piperazine-benzothiazole hybrids are under investigation for schizophrenia and depression, leveraging their receptor modulation capabilities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator